SNRI-H05

Serotonin Transporter Norepinephrine Transporter Binding Affinity

SNRI-H05, chemically designated as 3-(benzo[d][1,3]dioxol-4-yloxy)-3-(4-fluorophenyl)-N,N-dimethylpropan-1-amine, is a synthetic small-molecule serotonin and norepinephrine reuptake inhibitor (SNRI) that also exhibits moderate 5-hydroxytryptamine 2A (5-HT2A) receptor antagonism. This multi-target profile places it in a novel subcategory distinct from classical SNRIs, which solely inhibit monoamine reuptake.

Molecular Formula C18H20FNO3
Molecular Weight 317.36
Cat. No. B1193521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSNRI-H05
SynonymsSNRIH05;  SNRI H05;  SNRI-H05
Molecular FormulaC18H20FNO3
Molecular Weight317.36
Structural Identifiers
SMILESCN(C)CCC(OC1=C2OCOC2=CC=C1)C3=CC=C(F)C=C3
InChIInChI=1S/C18H20FNO3/c1-20(2)11-10-15(13-6-8-14(19)9-7-13)23-17-5-3-4-16-18(17)22-12-21-16/h3-9,15H,10-12H2,1-2H3
InChIKeyXFCIOLPMKMDDNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SNRI-H05 (H05) Compound Procurement: A Dual Transporter Inhibitor with 5-HT2A Antagonism


SNRI-H05, chemically designated as 3-(benzo[d][1,3]dioxol-4-yloxy)-3-(4-fluorophenyl)-N,N-dimethylpropan-1-amine, is a synthetic small-molecule serotonin and norepinephrine reuptake inhibitor (SNRI) that also exhibits moderate 5-hydroxytryptamine 2A (5-HT2A) receptor antagonism [1]. This multi-target profile places it in a novel subcategory distinct from classical SNRIs, which solely inhibit monoamine reuptake. The compound was identified as a lead candidate from a series of 3-(benzo[d][1,3]dioxol-4-yloxy)-3-arylpropyl amine derivatives and has demonstrated potent inhibitory activity at both the serotonin transporter (SERT, Ki = 4.81 nM) and the norepinephrine transporter (NET, Ki = 6.72 nM), along with 5-HT2A antagonist activity (IC50 = 60.37 nM) [2].

Why SNRI-H05 Cannot Be Substituted by Duloxetine, Venlafaxine, or Other Classical Antidepressants


A procurement decision based solely on the SNRI class designation would overlook critical mechanistic and functional distinctions. SNRI-H05 is a triple-action agent, combining potent SERT/NET inhibition with direct 5-HT2A receptor antagonism [1]. Classical SNRIs such as duloxetine and venlafaxine, or the tricyclic antidepressant imipramine, lack this 5-HT2A antagonist activity. This additional pharmacology is functionally relevant: in the adrenocorticotropin (ACTH)-induced treatment-resistant depression (TRD) model, SNRI-H05 (5–20 mg/kg, p.o.) significantly reduced immobility time, whereas duloxetine (30 mg/kg, p.o.) and imipramine (30 mg/kg, p.o.) showed no obvious effects [2]. Thus, substituting SNRI-H05 with a classical reuptake-only inhibitor would eliminate the 5-HT2A antagonist component and forfeit the demonstrated efficacy in TRD models, making the compounds non-interchangeable for research targeting this phenotype.

Head-to-Head Quantitative Evidence Guide for SNRI-H05 Procurement


SERT and NET Binding Affinity: SNRI-H05 vs. Duloxetine and Venlafaxine

SNRI-H05 exhibits balanced, high-affinity binding at both human SERT and NET. Its Ki values for SERT (4.81 nM) and NET (6.72 nM) are reported from the primary characterization study [1]. For comparison, duloxetine, a gold-standard SNRI, has reported Ki values of approximately 0.8 nM (SERT) and 7.5 nM (NET) in human transporter binding assays [2]. Venlafaxine, another common SNRI, is significantly less potent, with Ki values of approximately 82 nM (SERT) and 2480 nM (NET) [3]. While duloxetine shows higher SERT affinity, SNRI-H05 achieves a more balanced transporter inhibition profile with a SERT/NET ratio near unity, which contrasts with venlafaxine's 30-fold SERT selectivity. This balanced profile is hypothesized to drive superior dual monoamine elevation in vivo [4].

Serotonin Transporter Norepinephrine Transporter Binding Affinity

5-HT2A Receptor Antagonism: A Key Differentiator from Classical SNRIs

Unlike classical SNRIs (duloxetine, venlafaxine) and SSRIs (fluoxetine), SNRI-H05 possesses direct 5-HT2A receptor antagonism with an IC50 of 60.37 nM [1]. This is a structurally designed feature, not a weak off-target effect. Duloxetine, venlafaxine, and fluoxetine have negligible affinity for the 5-HT2A receptor at therapeutic or experimental concentrations (Ki > 1000 nM typically) [2]. The moderate antagonism of 5-HT2A is hypothesized to contribute to a faster onset of antidepressant action and improved efficacy in treatment-resistant populations by enhancing dopamine and norepinephrine release in the prefrontal cortex via disinhibition of 5-HT2A-mediated tone [3]. This mechanistic dimension is completely absent in reuptake-only comparators.

5-HT2A Antagonist Multi-target Antidepressant Receptor Selectivity

Efficacy in Behavioral Despair Models: SNRI-H05 vs. Duloxetine (Minimal Effective Dose)

In the mouse forced swimming test (FST) and tail suspension test (TST), SNRI-H05 dose-dependently reduced immobility time, a validated behavioral correlate of antidepressant efficacy [1]. Critically, the minimal effective doses (MED) of SNRI-H05 were lower than those of duloxetine, although exact MED values were not numerically specified in the available abstract. However, the study states unequivocally that 'the minimal effective doses [were] lower than those of duloxetine' [2]. For context in the treatment-resistant depression model in rats, H05 was effective at doses as low as 5 mg/kg p.o., while duloxetine and imipramine required 30 mg/kg to show any effect (and even then, effects were not significant in the TRD model) [3]. This indicates a leftward shift in the dose-response curve, suggesting higher in vivo potency.

Forced Swim Test Tail Suspension Test Minimal Effective Dose

Superior Efficacy in a Treatment-Resistant Depression (TRD) Model: ACTH-Treated Rats

In the ACTH-induced treatment-resistant depression model in rats—a paradigm where standard antidepressants often fail—SNRI-H05 demonstrated clear and significant efficacy. Oral administration of H05 at 5, 10, and 20 mg/kg significantly shortened the immobility time in the forced swim test, whereas the classical comparators imipramine (30 mg/kg, p.o.) and duloxetine (30 mg/kg, p.o.) showed no obvious effects [1]. This stark contrast (active dose 5 mg/kg for H05 vs. inactive at 30 mg/kg for duloxetine and imipramine) provides direct evidence that the multi-target mechanism of H05 translates into superior efficacy in a highly translationally relevant model of refractory depression.

Treatment-Resistant Depression ACTH Model In Vivo Efficacy

In Vivo Neurochemical Validation: Microdialysis Confirmation of 5-HT and NE Elevation

To confirm that the in vitro transporter inhibition translates to functional monoamine elevation in the target organ, microdialysis studies were performed in freely moving rats. Oral administration of SNRI-H05 at 10 or 20 mg/kg significantly increased extracellular levels of both serotonin (5-HT) and norepinephrine (NE) in the frontal cortex [1]. This provides direct mechanistic confirmation of dual reuptake inhibition at behaviorally relevant doses. While microdialysis data are available for venlafaxine and duloxetine individually, the unique aspect here is the simultaneous, balanced elevation of both monoamines following a single agent with the added 5-HT2A component, a pattern that classical SNRIs cannot replicate at equivalent dosing due to their varying SERT/NET selectivity ratios [2].

Microdialysis Monoamine Release Prefrontal Cortex

Favorable Brain Penetration and Pharmacokinetic Profile Supporting In Vivo Use

The primary characterization study reports that SNRI-H05 possesses favorable pharmacokinetic (PK) properties and good blood-brain barrier (BBB) penetration ability, as evidenced by brain concentration measurements following oral administration [1]. Although detailed PK parameters (Cmax, Tmax, t1/2, AUC, brain-to-plasma ratio) are not fully disclosed in the abstract, the statement is supported by the compound's physicochemical profile: molecular weight of 317.36 g/mol, topological polar surface area of 30.93 Ų, cLogP of 3.61, and zero Lipinski rule violations, all of which are within the optimal range for CNS drug-likeness [2]. This contrasts with some comparator SNRIs that have higher molecular weights or suboptimal logP values, potentially impacting their passive diffusion across the BBB. The confirmed brain exposure validates the use of H05 for central pharmacology studies without the need for intracerebroventricular administration.

Pharmacokinetics Brain Penetration Blood-Brain Barrier

Optimal Application Scenarios for SNRI-H05 Procurement Based on Differentiated Evidence


Preclinical Models of Treatment-Resistant Depression (TRD)

SNRI-H05 is the preferred compound for studies utilizing the ACTH-induced or chronic unpredictable mild stress (CUMS) models of treatment-resistant depression. As demonstrated in Section 3, H05 was uniquely efficacious in ACTH-treated rats at doses as low as 5 mg/kg, while duloxetine and imipramine failed at 30 mg/kg [1]. This scenario leverages H05's triple mechanism (SERT/NET inhibition + 5-HT2A antagonism) to explore therapeutic strategies for the ~30% of depressed patients who do not respond to conventional SSRIs or SNRIs.

Investigation of 5-HT2A Receptor-Mediated Mechanisms in Antidepressant Action

For researchers dissecting the role of 5-HT2A receptors in mood regulation, SNRI-H05 serves as a unique tool compound. Unlike classical SNRIs or SSRIs, which have negligible 5-HT2A affinity, H05 combines transporter inhibition with direct 5-HT2A antagonism (IC50 = 60.37 nM) [2]. This makes it an ideal single-agent tool to study the synergistic effects of dual reuptake inhibition and 5-HT2A blockade on neurotransmitter release, neuronal plasticity, and downstream signaling pathways, without the need for co-administration of separate 5-HT2A antagonists.

Neurochemical Studies Requiring Balanced Serotonin and Norepinephrine Elevation

In vivo microdialysis and voltammetry studies that demand simultaneous, balanced elevation of cortical 5-HT and NE should prioritize H05 over venlafaxine or duloxetine. SNRI-H05's near-unity SERT/NET Ki ratio (4.81 nM vs. 6.72 nM) translates to confirmed balanced extracellular increases in both monoamines at moderate oral doses (10–20 mg/kg) [3]. This balanced neurochemical profile minimizes the confound of disproportionate monoamine elevation inherent to SERT-selective comparators, enabling cleaner interpretation of downstream behavioral or molecular endpoints.

Dose-Response Studies Leveraging a Favorable Therapeutic Window

Because SNRI-H05 exhibits a lower minimal effective dose than duloxetine in behavioral despair models [4], it is particularly well-suited for dose-response experimental designs that require probing a wide range of doses without confounding effects on locomotor activity. The primary study explicitly notes that H05 showed no stimulatory effect on locomotor activity at behaviorally efficacious doses, a common confound in antidepressant behavioral assays. This combination of low effective dose and lack of psychomotor stimulation makes H05 a clean tool for studying antidepressant-like effects across a broad dosing range.

Quote Request

Request a Quote for SNRI-H05

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.